5,5'-Dibromo BAPTA AM
Overview
Description
5,5’-Dibromo BAPTA AM is a derivative of BAPTA, a well-known calcium chelator. This compound is specifically designed to be membrane-permeable, allowing it to enter cells where it can effectively bind calcium ions. The addition of bromine atoms at the 5 and 5’ positions enhances its properties, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dibromo BAPTA AM typically involves the bromination of BAPTA followed by esterification to form the acetoxymethyl (AM) ester. The bromination is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is monitored to ensure complete bromination at the 5 and 5’ positions.
The esterification step involves reacting the brominated BAPTA with acetoxymethyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of 5,5’-Dibromo BAPTA AM follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality. The final product is usually purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5,5’-Dibromo BAPTA AM undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The AM ester can be hydrolyzed to release the active BAPTA compound inside cells.
Complexation: It forms complexes with calcium ions, which is the primary function of this compound.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiol compounds can be used to replace the bromine atoms.
Hydrolysis: This reaction typically occurs in the presence of water or cellular esterases.
Complexation: Calcium ions in the cellular environment readily bind to the chelator.
Major Products Formed
Substitution Reactions: Products depend on the substituent introduced.
Hydrolysis: The major product is the free BAPTA compound.
Complexation: The primary product is the calcium-BAPTA complex.
Scientific Research Applications
5,5’-Dibromo BAPTA AM is widely used in scientific research due to its ability to chelate calcium ions. Some of its applications include:
Chemistry: Used as a calcium indicator in various analytical techniques.
Biology: Employed in studies of calcium signaling and homeostasis in cells.
Medicine: Investigated for its potential in neuroprotection and treatment of calcium-related disorders.
Industry: Utilized in the development of calcium-sensitive dyes and sensors.
Mechanism of Action
The mechanism of action of 5,5’-Dibromo BAPTA AM involves its ability to permeate cell membranes and subsequently hydrolyze to release the active BAPTA compound. Once inside the cell, BAPTA binds to calcium ions, reducing their intracellular concentration. This chelation process helps in studying calcium-dependent processes and can protect cells from calcium-induced damage.
Comparison with Similar Compounds
5,5’-Dibromo BAPTA AM is compared with other BAPTA derivatives such as:
5,5’-Difluoro BAPTA: Similar in function but with fluorine atoms instead of bromine.
5,5’-Dimethyl BAPTA: Contains methyl groups, offering different binding affinities.
5-Methyl-5’-nitro BAPTA: Has a nitro group, providing unique properties for specific applications.
The uniqueness of 5,5’-Dibromo BAPTA AM lies in its enhanced membrane permeability and specific binding properties due to the bromine atoms, making it particularly useful in cellular studies.
Properties
IUPAC Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-bromophenoxy]ethoxy]-5-bromoanilino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38Br2N2O18/c1-21(39)49-17-53-31(43)13-37(14-32(44)54-18-50-22(2)40)27-11-25(35)5-7-29(27)47-9-10-48-30-8-6-26(36)12-28(30)38(15-33(45)55-19-51-23(3)41)16-34(46)56-20-52-24(4)42/h5-8,11-12H,9-10,13-20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJNEJDFJNDXJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=CC(=C1)Br)OCCOC2=C(C=C(C=C2)Br)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38Br2N2O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376343 | |
Record name | 5,5'-Dibromo BAPTA AM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
922.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147504-95-8 | |
Record name | 5,5'-Dibromo BAPTA AM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.